REACTION_CXSMILES
|
CC1(C)[O:7][C:6](=[O:8])[C:5]([CH2:19][C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=2)([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)[C:4](=[O:29])[O:3]1.C1COCC1.[Li+].[OH-]>O>[N+:16]([C:13]1[CH:12]=[CH:11][C:10]([CH2:9][C:5]([CH2:19][C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=2)([C:4]([OH:29])=[O:3])[C:6]([OH:8])=[O:7])=[CH:15][CH:14]=1)([O-:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)(CC1=CC=C(C=C1)[N+](=O)[O-])CC1=CC=C(C=C1)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This suspension was stirred for ˜17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WASH
|
Details
|
The aqueous solution was washed twice with 50 mL of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed once with 100 ml of water and once with 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate solution was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC(C(=O)O)(C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |